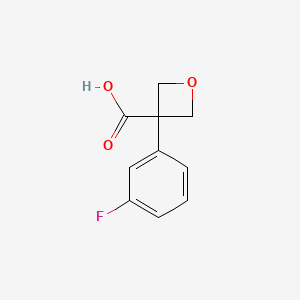

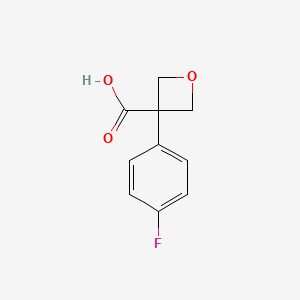

3-(3-Fluorophenyl)oxetane-3-carboxylic acid

Vue d'ensemble

Description

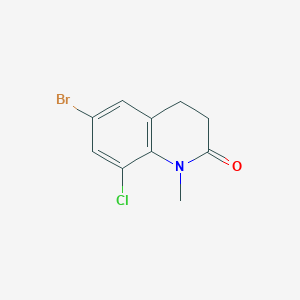

3-(3-Fluorophenyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C10H9FO3 . It has a molecular weight of 196.18 . The compound is a white to yellow solid .

Synthesis Analysis

The synthesis of oxetane derivatives, including 3-(3-Fluorophenyl)oxetane-3-carboxylic acid, has been a subject of numerous studies . One common method for the synthesis of oxetanes is the intramolecular Williamson synthesis . Another method involves the formation of the oxetane ring from an epoxide, which requires moderate heating . Acid-mediated dehydroxylation of 3-aryloxetan-3-ols has also been successfully achieved .Molecular Structure Analysis

The InChI code for 3-(3-Fluorophenyl)oxetane-3-carboxylic acid is 1S/C10H9FO3/c11-8-4-2-1-3-7(8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) . This indicates the presence of a fluorophenyl group attached to an oxetane ring, which is further attached to a carboxylic acid group.Chemical Reactions Analysis

Oxetanes, including 3-(3-Fluorophenyl)oxetane-3-carboxylic acid, are known for their propensity to undergo ring-opening reactions . The strain in the small four-membered oxetane ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Physical And Chemical Properties Analysis

3-(3-Fluorophenyl)oxetane-3-carboxylic acid is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the retrieved sources.Applications De Recherche Scientifique

Bioisostere Applications :

- The oxetane ring, such as in 3-(3-Fluorophenyl)oxetane-3-carboxylic acid, serves as a bioisostere of the carbonyl moiety. Oxetan-3-ol, a related structure, has been evaluated as a potential surrogate for the carboxylic acid functional group. This application is significant in medicinal chemistry, as it provides a means to modify drug molecules while maintaining or enhancing their biological activity (Lassalas et al., 2017).

Synthesis of Novel Compounds :

- Fluorinated compounds like 3-(3-Fluorophenyl)oxetane-3-carboxylic acid are often used in the synthesis of new chemical entities. For instance, fluorine-bearing quinoline-4-carboxylic acids and related compounds have been synthesized using similar fluorinated structures, demonstrating their utility in the creation of new molecules with potential as amylolytic agents (Makki et al., 2012).

Development of Chemosensors :

- Fluorophenyl compounds, akin to 3-(3-Fluorophenyl)oxetane-3-carboxylic acid, have been used in the development of chemosensors. For example, a chemosensor for the selective and sensitive detection of Al(3+) in living cells was created using a structure that combines a carboxylic group for water solubility, which is crucial in biological applications (Gui et al., 2015).

Drug Discovery and Design :

- The oxetane ring is increasingly employed in drug discovery as a bioisostere for gem-dimethyl and cyclobutane functionalities. For example, a class of IDO1 inhibitors was discovered using an oxetane and fluorophenyl combination, illustrating the role of such structures in the design of new therapeutic agents (Li et al., 2022).

Antibacterial Agents :

- Arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, similar to 3-(3-Fluorophenyl)oxetane-3-carboxylic acid, have been synthesized and evaluated for their antibacterial activity. These compounds are particularly effective against various bacteria, demonstrating the potential of fluorinated compounds in antibiotic development (Chu et al., 1986).

Orientations Futures

Oxetanes, including 3-(3-Fluorophenyl)oxetane-3-carboxylic acid, have received enormous interest in medicinal chemistry as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . Therefore, the future directions of this compound could involve further exploration of its potential applications in medicinal chemistry.

Propriétés

IUPAC Name |

3-(3-fluorophenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHGVJBNBLKZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)oxetane-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate](/img/structure/B1403535.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1403536.png)

![Tert-butyl 3-oxo-1,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B1403542.png)

![Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B1403548.png)

![Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B1403553.png)